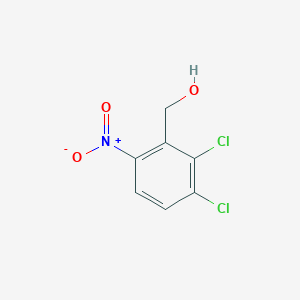

(2,3-Dichloro-6-nitrophenyl)methanol

Description

Overview of Halogenated and Nitrated Aromatic Alcohols as Synthetic Precursors

The presence of both halogen and nitro groups on an aromatic alcohol introduces a rich chemical diversity. Halogens, such as chlorine, are excellent leaving groups in nucleophilic substitution reactions and can direct metallation reactions. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, providing a key step in the synthesis of many pharmaceuticals and other functional materials.

The benzyl (B1604629) alcohol moiety itself is a versatile functional group. It can be oxidized to an aldehyde or carboxylic acid, or the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. youtube.com This versatility makes halogenated and nitrated aromatic alcohols valuable intermediates in multi-step syntheses. For instance, p-nitrobenzyl alcohol has been used in various synthetic applications, including its preparation by the hydrolysis of p-nitrobenzyl acetate. orgsyn.org

Contextual Significance of (2,3-Dichloro-6-nitrophenyl)methanol in Organic Synthesis

(2,3-Dichloro-6-nitrophenyl)methanol emerges as a significant intermediate, primarily in the pharmaceutical industry. Its specific substitution pattern is crucial for the synthesis of certain complex molecules. A prominent example of its application is in the synthesis of Anagrelide, a medication used to treat thrombocythemia (a high number of platelets in the blood). newdrugapprovals.orgdrugfuture.com In this synthesis, (2,3-Dichloro-6-nitrophenyl)methanol serves as a key building block, undergoing a series of transformations to construct the core structure of the drug. drugfuture.com The strategic placement of the dichloro and nitro groups is essential for the subsequent reaction steps that lead to the final active pharmaceutical ingredient.

Scope and Research Objectives for the Chemical Compound

This article aims to provide a focused examination of (2,3-Dichloro-6-nitrophenyl)methanol. The primary objectives are to:

Detail the synthesis of (2,3-Dichloro-6-nitrophenyl)methanol from its precursor.

Present its known chemical and physical properties in a structured format.

Elucidate its role as a synthetic intermediate, with a specific focus on its application in the synthesis of Anagrelide.

The content will be strictly limited to the chemical nature, synthesis, and synthetic applications of this specific compound, avoiding broader discussions on related compounds unless directly pertinent to the synthesis or reactivity of the title compound.

Chemical Properties and Synthesis

The utility of (2,3-Dichloro-6-nitrophenyl)methanol in organic synthesis is intrinsically linked to its chemical structure and the reactivity of its functional groups.

Synthesis of (2,3-Dichloro-6-nitrophenyl)methanol

The primary route for the synthesis of (2,3-Dichloro-6-nitrophenyl)methanol involves the reduction of its corresponding aldehyde, 2,3-dichloro-6-nitrobenzaldehyde (B1310661). newdrugapprovals.orgdrugfuture.com

A documented method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) (CH₃OH). newdrugapprovals.orgdrugfuture.com The reaction proceeds by the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. A subsequent workup with water neutralizes the resulting alkoxide to yield the desired alcohol.

The reaction can be summarized as follows:

C₇H₃Cl₂NO₃ (2,3-dichloro-6-nitrobenzaldehyde) + NaBH₄/CH₃OH → C₇H₅Cl₂NO₃ ((2,3-Dichloro-6-nitrophenyl)methanol)

This reduction is a standard and efficient method for converting aldehydes to primary alcohols and is particularly useful in this context due to its mild conditions, which are unlikely to affect the nitro and chloro substituents.

The precursor, 2,3-dichloro-6-nitrobenzaldehyde, can be prepared by the nitration of 2,3-dichlorobenzaldehyde (B127699) using a mixture of nitric acid and sulfuric acid. newdrugapprovals.orgdrugfuture.com

Physical and Chemical Data

While extensive experimental data for (2,3-Dichloro-6-nitrophenyl)methanol is not widely published, its key properties can be summarized.

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₂NO₃ | opulentpharma.comnih.gov |

| Molecular Weight | 222.03 g/mol | opulentpharma.comnih.gov |

| CAS Number | 393078-37-0 | opulentpharma.com |

| Appearance | Inferred to be a solid at room temperature | |

| Solubility | Likely soluble in organic solvents like methanol and methylene (B1212753) chloride | newdrugapprovals.orgdrugfuture.com |

| Synonyms | 2,3-Dichloro-6-nitrobenzyl alcohol | opulentpharma.com |

Note: Some properties are inferred from its synthesis and handling as described in the literature.

Application as a Synthetic Building Block

The primary documented application of (2,3-Dichloro-6-nitrophenyl)methanol is as a crucial intermediate in the synthesis of Anagrelide. newdrugapprovals.orgdrugfuture.com

In a patented synthetic route, (2,3-Dichloro-6-nitrophenyl)methanol is first converted to the corresponding benzyl chloride, 2,3-dichloro-6-nitrobenzyl chloride, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a base like triethylamine (B128534). drugfuture.comepo.org

This benzyl chloride is then reacted with an ethyl glycinate (B8599266) to form ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate. drugfuture.com This step involves the nucleophilic substitution of the chloride by the amino group of the glycine (B1666218) derivative.

The subsequent steps in the Anagrelide synthesis involve the reduction of the nitro group to an amine, followed by cyclization reactions to form the final heterocyclic structure of the drug. drugfuture.com This pathway underscores the importance of (2,3-Dichloro-6-nitrophenyl)methanol as a starting material that contains the necessary substitution pattern and a modifiable functional group to enable the construction of a complex pharmaceutical agent.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichloro-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSXCROLWYVFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457273 | |

| Record name | 2,3dichloro-6-nitro benzylalcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393078-37-0 | |

| Record name | 2,3dichloro-6-nitro benzylalcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z23KFN4ZZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dichloro 6 Nitrophenyl Methanol

Established Reaction Pathways for Aromatic Halogenation and Nitration Preceding Hydroxymethylation

The foundational steps for synthesizing the precursor to (2,3-dichloro-6-nitrophenyl)methanol, which is 2,3-dichloro-6-nitrobenzaldehyde (B1310661), typically involve electrophilic aromatic substitution reactions on a suitable benzene (B151609) derivative. These reactions, halogenation and nitration, are fundamental in organic synthesis for introducing chloro and nitro functionalities onto an aromatic ring. The sequence and conditions of these reactions are critical to achieve the desired substitution pattern.

Reduction of 2,3-Dichloro-6-nitrobenzaldehyde to (2,3-Dichloro-6-nitrophenyl)methanol

A primary and well-documented method for the synthesis of (2,3-dichloro-6-nitrophenyl)methanol is the selective reduction of the aldehyde functional group of 2,3-dichloro-6-nitrobenzaldehyde. This transformation requires a reducing agent that can chemoselectively reduce the aldehyde in the presence of a nitro group.

A patented process details the reduction of 2,3-dichloro-6-nitrobenzaldehyde to its corresponding alcohol. google.com The reaction is carried out using a reducing agent, with sodium borohydride (B1222165) being a preferred choice. google.com The process involves dissolving 2,3-dichloro-6-nitrobenzaldehyde in a suitable solvent, such as methylene (B1212753) chloride, and then treating it with sodium borohydride, often in the presence of a co-solvent like methanol (B129727), at a controlled temperature, typically between 0-5°C. google.com This method is effective for producing the desired (2,3-dichloro-6-nitrophenyl)methanol, which can then be used in subsequent synthetic steps, for example, in the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, an intermediate for anagrelide. google.comgoogle.com

Comparison of Reducing Agents and Solvent Systems for Selective Conversion

The selective reduction of an aromatic nitroaldehyde to a nitrobenzyl alcohol is a common challenge in organic synthesis, as the nitro group is also susceptible to reduction. The choice of reducing agent and solvent system is crucial to achieve high chemoselectivity for the aldehyde reduction while leaving the nitro group intact.

Reducing Agents:

Sodium Borohydride (NaBH₄): This is a mild and often preferred reducing agent for this type of transformation due to its good selectivity for aldehydes and ketones over nitro groups under controlled conditions. researchgate.netresearchgate.net Its use in combination with solvents like methanol or ethanol (B145695) is common. researchgate.net The addition of certain additives can further enhance its selectivity. For instance, a combination of NaBH₄ and acetylacetone (B45752) has been shown to be effective for the chemoselective reduction of aldehydes in the presence of ketones. rsc.org Similarly, a NaBH₄/Na₂C₂O₄/H₂O system has been reported for the selective reduction of aldehydes. orientjchem.org

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and can reduce both aldehydes and nitro groups. researchgate.net Therefore, it is generally not suitable for the selective reduction of a nitrobenzaldehyde to a nitrobenzyl alcohol unless reaction conditions are very carefully controlled, as it tends to produce azo compounds from aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C) or Raney nickel, is a powerful reduction technique. wikipedia.orgcommonorganicchemistry.com However, it often leads to the reduction of both the aldehyde and the nitro group, yielding an aminobenzyl alcohol. wikipedia.org Achieving selectivity for the aldehyde can be challenging and may require catalyst modification or careful control of reaction parameters. For instance, unsupported gold nanorod catalysts have shown high selectivity for the hydrogenation of 4-nitrobenzaldehyde (B150856) to 4-nitrobenzyl alcohol in water. researchgate.net

Other Metal Hydrides: Reagents like potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) have been explored for the chemoselective reduction of aldehydes and ketones in the presence of other functional groups. researchgate.net

Solvent Systems:

The choice of solvent can significantly influence the reactivity and selectivity of the reduction. Protic solvents like methanol and ethanol are often used with sodium borohydride. researchgate.net Aprotic solvents such as methylene chloride are also employed, particularly in patented procedures. google.com The use of polyethylene (B3416737) glycol (PEG400) as a catalyst in the absence of organic solvents has been reported for the reduction of aldehydes and ketones with NaBH₄. dss.go.th Water is also being explored as a green solvent for such reductions. orientjchem.orglongdom.org

Interactive Data Table: Comparison of Reducing Systems for Aldehyde Reduction

| Reducing Agent/System | Target Functionality | Typical Solvents | Key Features & Limitations |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol, Methylene Chloride, Water | Mild, selective for carbonyls over nitro groups under controlled conditions. google.comresearchgate.netresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Nitro groups | Diethyl ether, THF | Strong, non-selective, reduces both aldehyde and nitro groups. researchgate.netwikipedia.org |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Alkenes, Alkynes, Aldehydes, Ketones, Nitro groups | Ethanol, Methanol, Ethyl acetate | Generally reduces both functional groups; selectivity can be catalyst-dependent. wikipedia.orgcommonorganicchemistry.com |

| Gold Nanoparticles (AuNPs) | Aldehydes (selective) | Water | High chemoselectivity for nitrobenzaldehyde to nitrobenzyl alcohol. researchgate.net |

| NaBH₄/Acetylacetone | Aldehydes (selective) | Not specified | Enhanced chemoselectivity for aldehydes over ketones. rsc.org |

| NaBH₄/Na₂C₂O₄/H₂O | Aldehydes (selective) | Water | Green, selective reduction of aldehydes. orientjchem.org |

Novel Approaches in the Preparation of (2,3-Dichloro-6-nitrophenyl)methanol

While the reduction of the corresponding aldehyde is the most direct route, ongoing research explores alternative and potentially more efficient or sustainable synthetic strategies.

Exploration of Alternative Precursors and Reaction Conditions

The synthesis of functionalized benzyl (B1604629) alcohols can be approached from precursors other than the corresponding aldehydes. One innovative strategy involves the direct C-H oxidation of a suitable toluene (B28343) derivative. For instance, methods for the synthesis of benzylic alcohols via selective monooxidation of alkylated benzenes have been reported. acs.org This approach, if applied to 2,3-dichloro-6-nitrotoluene, could offer a more direct route to (2,3-dichloro-6-nitrophenyl)methanol, bypassing the need for a separate aldehyde synthesis step. Such C-H activation strategies often employ transition metal catalysts and specific oxidizing agents. chemrxiv.orgmdpi.com

Another potential alternative precursor could be a benzylic halide, such as (2,3-dichloro-6-nitrophenyl)methyl bromide, which could be hydrolyzed to the alcohol. The synthesis of p-nitrobenzyl alcohol from p-nitrobenzyl chloride has been described, suggesting a similar pathway could be viable for the target molecule. acs.org

Catalytic Systems in the Synthesis of Related Nitrobenzyl Alcohols

The development of advanced catalytic systems is a major focus in modern organic synthesis. For the preparation of nitrobenzyl alcohols, catalysts that can selectively activate the aldehyde group or an alternative precursor in the presence of a nitro group are highly desirable.

Palladium-based catalysts: Palladium catalysts are widely used in hydrogenation reactions. While often leading to the reduction of both nitro and aldehyde groups, modifications to the catalyst support or the use of specific ligands can enhance selectivity. nih.govfrontiersin.org

Gold-based catalysts: As mentioned, gold nanoparticles have shown remarkable chemoselectivity in the hydrogenation of nitrobenzaldehydes to nitrobenzyl alcohols in aqueous media. researchgate.net

Nickel-based catalysts: Raney nickel is a common hydrogenation catalyst, and its combination with sodium borohydride has been used for the rapid and efficient reduction of aromatic nitro compounds. researchgate.net

Iridium-based catalysts: Iridium complexes have been used for the direct coupling of indoles with methanol, demonstrating the potential of using methanol as a C1 building block, which could be conceptually extended to the synthesis of functionalized benzyl alcohols. rug.nl

Copper-catalyzed reactions: Copper(II)-catalyzed substitutions between tertiary propargylic alcohols and 2-nitrobenzyl alcohol have been reported, showcasing the utility of copper catalysts in reactions involving nitrobenzyl alcohol derivatives. researchgate.net

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition of a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

For the reduction of 2,3-dichloro-6-nitrobenzaldehyde using sodium borohydride, several factors are critical for optimization and scalability:

Reagent Stoichiometry: The molar ratio of the reducing agent to the substrate must be carefully controlled to ensure complete conversion of the aldehyde while minimizing side reactions, such as over-reduction or reduction of the nitro group.

Temperature Control: The reduction is typically an exothermic process. Maintaining a low and controlled temperature (e.g., 0-5°C) is crucial to prevent side reactions and ensure the stability of the product and any intermediates. google.com Inadequate temperature control during the hydrogenation of aromatic nitro compounds can be hazardous. mdpi.com

Solvent Selection and Concentration: The choice of solvent affects the solubility of reactants, reaction rate, and ease of workup. The concentration of the reactants can also impact reaction kinetics and heat transfer.

Addition Rate: The slow and controlled addition of the reducing agent or the substrate solution is important to manage the reaction exotherm and maintain selectivity. google.com

Workup Procedure: An efficient workup procedure is necessary to isolate the product in high purity and yield. This typically involves quenching the excess reducing agent, extraction, and purification steps.

Process Intensification: Modern approaches to chemical synthesis focus on process intensification, which aims to make processes more efficient, safer, and more sustainable. numberanalytics.comyoutube.comresearchgate.net This can involve the use of microreactors, which offer enhanced heat and mass transfer, or developing continuous flow processes. numberanalytics.comyoutube.com For a potentially hazardous reaction, these techniques can offer significant safety advantages.

Interactive Data Table: Key Parameters for Laboratory Scale-Up

| Parameter | Importance | Typical Considerations for (2,3-Dichloro-6-nitrophenyl)methanol Synthesis |

| Reagent Ratio | Affects yield, purity, and cost. | Precise control of NaBH₄ to 2,3-dichloro-6-nitrobenzaldehyde ratio. google.com |

| Temperature | Critical for selectivity and safety. | Maintain low temperatures (e.g., 0-5°C) to control exotherm. google.commdpi.com |

| Solvent | Influences reaction rate and workup. | Methylene chloride/methanol mixture is a documented system. google.com |

| Addition Rate | Manages reaction exotherm. | Slow, controlled addition of reagents is crucial. google.com |

| Mixing | Ensures homogeneity and efficient heat transfer. | Vigorous stirring is necessary, especially in slurry reactions. |

| Safety | Paramount, especially with energetic materials. | Quenching procedures and temperature monitoring are essential. mdpi.com |

Yield Enhancement Strategies

Strategies to enhance the yield of (2,3-dichloro-6-nitrophenyl)methanol primarily focus on optimizing the reaction conditions to drive the conversion of the starting material to the desired product efficiently. A key process involves the reduction of 2,3-dichloro-6-nitrobenzaldehyde. google.comgoogle.com

Detailed research findings from patent literature describe a robust process for this conversion. The reaction employs sodium borohydride as the reducing agent in a solvent mixture of methylene chloride and methanol. google.com A critical factor for maximizing yield is temperature control. The reaction is maintained at a low temperature, typically between 0-5°C, throughout the addition of the reagents. google.comgoogle.com This is achieved by chilling the initial mixture of sodium borohydride and methylene chloride before slowly introducing methanol, followed by a solution of 2,3-dichloro-6-nitrobenzaldehyde. google.com The slow, controlled addition over a period of hours ensures the reaction remains within the optimal temperature range, preventing potential degradation of the product or starting material. google.comgoogle.com

Table 1: Optimized Reaction Conditions for the Synthesis of (2,3-Dichloro-6-nitrophenyl)methanol

| Parameter | Condition | Source |

| Starting Material | 2,3-Dichloro-6-nitrobenzaldehyde | google.comgoogle.com |

| Reducing Agent | Sodium borohydride | google.comgoogle.com |

| Solvent System | Methylene chloride and Methanol | google.comgoogle.com |

| Reaction Temperature | 0-5°C | google.comgoogle.com |

| Procedure | Slow, controlled addition of reagents | google.comgoogle.com |

| Work-up | Water quench, organic layer separation, drying | google.com |

Reaction Chemistry and Mechanistic Investigations of 2,3 Dichloro 6 Nitrophenyl Methanol

Functional Group Transformations Involving the Hydroxyl Moiety

The primary alcohol functionality is a versatile handle for synthetic transformations, allowing for oxidation to form carbonyl compounds and derivatization through esterification and etherification.

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Depending on the chosen reagent and reaction conditions, primary alcohols can be oxidized to either aldehydes or further to carboxylic acids. youtube.comkhanacademy.org For (2,3-Dichloro-6-nitrophenyl)methanol, this transformation yields the corresponding 2,3-Dichloro-6-nitrobenzaldehyde (B1310661) and 2,3-Dichloro-6-nitrobenzoic acid, respectively. These products are valuable intermediates in the synthesis of various more complex molecules.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents, like chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.comkhanacademy.org

Table 1: Oxidation Reactions of (2,3-Dichloro-6-nitrophenyl)methanol

| Starting Material | Product | Reagent Class | Example Reagents |

| (2,3-Dichloro-6-nitrophenyl)methanol | 2,3-Dichloro-6-nitrobenzaldehyde | Mild Oxidizing Agent | PCC, DMP, Swern Oxidation |

| (2,3-Dichloro-6-nitrophenyl)methanol | 2,3-Dichloro-6-nitrobenzoic acid | Strong Oxidizing Agent | KMnO₄, H₂CrO₄ |

The reaction mechanism for oxidation with chromium(VI) reagents involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step where a proton is removed from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl double bond. libretexts.org

The hydroxyl group of (2,3-Dichloro-6-nitrophenyl)methanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or under conditions that promote intermolecular dehydration.

For instance, chemoselective etherification of benzylic alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695), a method that is particularly effective for benzyl (B1604629) alcohols and less so for aliphatic ones. organic-chemistry.orgresearchgate.net This selectivity arises from the relative stability of the benzylic carbocation intermediate formed during the reaction. organic-chemistry.org Given the benzylic nature of the alcohol in (2,3-Dichloro-6-nitrophenyl)methanol, such methods are expected to be applicable.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant 2 | Product Type | General Product Structure |

| Esterification | Carboxylic Acid (R-COOH) / Acyl Chloride (R-COCl) | Ester | (2,3-Dichloro-6-nitrophenyl)methyl ester |

| Etherification | Alkyl Halide (R-X) / Alcohol (R-OH) | Ether | (2,3-Dichloro-6-nitrophenyl)methyl ether |

Reactivity of the Nitro Group and Chlorine Substituents

The aromatic ring of (2,3-Dichloro-6-nitrophenyl)methanol is highly activated towards certain transformations due to the presence of the powerful electron-withdrawing nitro group and the two chlorine atoms.

The reduction of an aromatic nitro group to an amine is a crucial and widely used reaction in organic synthesis. wikipedia.org This transformation is fundamental for the preparation of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. A variety of reducing agents and methods can be employed, with the choice often depending on the presence of other functional groups in the molecule. scispace.comsci-hub.st

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for this reduction. scispace.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, or tin(II) chloride are also utilized, sometimes offering greater chemoselectivity. wikipedia.org For instance, sodium borohydride (B1222165), typically a mild reducing agent, can be used in conjunction with catalysts like Ni(PPh₃)₄ to effectively reduce nitroaromatics. jsynthchem.com

The product of this reaction is (2-Amino-3,6-dichlorophenyl)methanol, a valuable bifunctional intermediate.

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for modifying aromatic rings. nih.gov The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (in this case, the chlorine atoms). nih.govyoutube.com In (2,3-Dichloro-6-nitrophenyl)methanol, the nitro group at the 6-position strongly activates the chlorine atom at the 2-position (ortho) for substitution.

The generally accepted mechanism for SₙAr reactions is a two-step addition-elimination process. youtube.comyoutube.com A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

The reactivity order for halogens as leaving groups in SₙAr is typically F > Cl > Br > I, which is opposite to the trend seen in Sₙ1 and Sₙ2 reactions. youtube.comyoutube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com

Various nucleophiles, including amines, alkoxides, and thiolates, can displace one or both chlorine atoms, leading to a diverse range of substituted products. The substitution of the second chlorine atom generally requires more forcing conditions. nih.gov

While ionic reactions are more common for this class of compounds, the potential for radical reactions and halogen atom transfer exists, particularly under photochemical or specific catalytic conditions. The C-Cl bonds, although strong, can undergo homolytic cleavage under certain high-energy conditions. Furthermore, nitroaromatic compounds can participate in single-electron transfer (SET) processes, which can initiate radical pathways.

Studies on related systems show that hydrodenitration (replacement of a nitro group with hydrogen) can be achieved through radical reactions using reagents like tributyltin hydride and a radical initiator. wikipedia.org Although specific studies on radical reactions involving (2,3-Dichloro-6-nitrophenyl)methanol are not widely reported in general literature, the principles of radical chemistry suggest that such transformations are plausible under specialized conditions, potentially leading to dehalogenation or other radical-mediated coupling reactions.

Mechanistic Studies of Key Reactions

Mechanistic studies of key reactions involving (2,3-dichloro-6-nitrophenyl)methanol are crucial for understanding its transformation pathways and for optimizing reaction conditions for synthetic applications. Such studies often involve a combination of kinetic experiments and computational modeling to elucidate the intricate details of reaction coordinates and transition states.

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that control them. For a molecule like (2,3-dichloro-6-nitrophenyl)methanol, key transformation pathways would include oxidation of the alcohol, substitution of the hydroxyl group, and reactions involving the nitro group or the chloro substituents.

While specific kinetic data for (2,3-dichloro-6-nitrophenyl)methanol is scarce, the principles can be understood from studies on similar compounds. For instance, the oxidation of substituted benzyl alcohols has been shown to be highly dependent on the nature of the substituents on the aromatic ring. In a study on the oxidation of various benzyl alcohols by pyrazinium dichromate, a linear correlation was found between the logarithm of the rate constant and the Hammett substituent constant (σ). asianpubs.org This relationship, known as the Hammett equation, demonstrates that electron-withdrawing groups generally decrease the rate of oxidation, as the reaction often involves a hydride transfer from the benzylic carbon, which is disfavored by electron-deficient rings. asianpubs.org

A plausible transformation pathway for (2,3-dichloro-6-nitrophenyl)methanol is its conversion to an ether or ester via substitution of the hydroxyl group. A patented process describes the reaction of (2,3-dichloro-6-nitrophenyl)methanol with alkyl or aryl sulfonyl halides in the presence of a base like triethylamine (B128534) to form a sulfonate ester. google.com This reaction is a precursor step in the synthesis of derivatives like Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine. google.com The kinetics of such a reaction would be expected to follow second-order kinetics, being first order in both the alcohol and the sulfonyl halide.

The following interactive table presents representative kinetic data from the oxidation of a series of para-substituted benzyl alcohols, which illustrates the electronic influence of substituents on reaction rates. This serves as an analogy for the expected kinetic behavior of (2,3-dichloro-6-nitrophenyl)methanol.

| Substituent (X) in X-C₆H₄CH₂OH | Hammett Constant (σ) | Observed Rate Constant (k_obs) at 303 K (s⁻¹) |

| H | 0.00 | 1.80 x 10⁻⁴ |

| p-CH₃ | -0.17 | 4.50 x 10⁻⁴ |

| p-Cl | 0.23 | 0.75 x 10⁻⁴ |

| p-NO₂ | 0.78 | 0.12 x 10⁻⁴ |

This data is illustrative and based on analogous systems to demonstrate the electronic effects on the oxidation of benzyl alcohols. asianpubs.org

Computational chemistry provides powerful tools for analyzing the transition states and modeling the reaction coordinates of chemical transformations, offering a level of detail that is often inaccessible through experimental methods alone. For (2,3-dichloro-6-nitrophenyl)methanol, such studies would be invaluable for understanding its stability and reactivity.

Theoretical studies on the initial decomposition of nitrotoluene isomers, which are structurally related to the nitroaromatic portion of the target molecule, have been conducted. rsc.org These studies, using methods like Density Functional Theory (DFT), map out the potential energy surfaces for various reaction pathways, including C-NO₂ bond homolysis and isomerization of the nitro group to a nitrite (B80452) form (-ONO). rsc.org The calculations reveal the energy barriers (activation energies) for these processes, identifying the most likely initial steps in thermal decomposition. For example, in m-nitrotoluene, the C-NO₂ bond dissociation has a calculated energy barrier, which is a key parameter in its thermal stability. rsc.org

By analogy, the primary thermal decomposition pathway for (2,3-dichloro-6-nitrophenyl)methanol would likely involve the C-NO₂ bond cleavage due to the significant steric strain and electronic effects of the ortho-substituents. The transition state for this dissociation would involve the elongation of the C-N bond, leading to the formation of a (2,3-dichloro-6-hydroxymethyl)phenyl radical and a nitrogen dioxide radical.

Furthermore, computational models can be used to investigate the transition states of substitution and oxidation reactions. For the oxidation of benzyl alcohol, computational studies have helped to confirm experimental findings by modeling the adsorption energies of the alcohol and its products on catalyst surfaces, thereby elucidating the reaction mechanism. nih.gov In the case of (2,3-dichloro-6-nitrophenyl)methanol, transition state analysis could predict the geometry and energy of the intermediate complex formed during oxidation, for example, a chromate ester in an oxidation reaction using a Cr(VI) reagent. asianpubs.org

Below is a representative table of calculated energy barriers for the initial decomposition pathways of m-nitrotoluene, which serves as a model for the types of reactions the nitroaromatic core of (2,3-dichloro-6-nitrophenyl)methanol could undergo.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| C-NO₂ Bond Dissociation | 65.8 |

| Isomerization to m-nitrosotoluene | 80.5 |

| Nitro-Nitrite Isomerization | 60.2 |

This data is for m-nitrotoluene and serves as a computational analogy for potential reaction pathways of the target compound. rsc.org Such theoretical data is critical for building kinetic models and predicting the behavior of the compound under various conditions.

2,3 Dichloro 6 Nitrophenyl Methanol As a Building Block in Complex Molecule Synthesis

Precursor Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of biologically active compounds and approved drugs. nih.govrsc.org The strategic incorporation of nitrogen atoms into cyclic structures often imparts favorable pharmacological properties. rsc.orgopenmedicinalchemistryjournal.com (2,3-Dichloro-6-nitrophenyl)methanol provides a scaffold that is primed for elaboration into such heterocyclic systems.

A significant application of (2,3-dichloro-6-nitrophenyl)methanol is its role as a key intermediate in the synthesis of Anagrelide. Anagrelide is a medication used for the treatment of thrombocythemia. The synthesis of its core heterocyclic structure relies on intermediates derived directly from (2,3-dichloro-6-nitrophenyl)methanol.

The process typically begins with the reduction of 2,3-dichloro-6-nitrobenzaldehyde (B1310661) to yield (2,3-dichloro-6-nitrophenyl)methanol. google.comgoogle.com This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) in a suitable solvent such as methylene (B1212753) chloride or an alcohol. google.com The resulting alcohol is a crucial precursor for the subsequent construction of the quinazoline (B50416) ring system of Anagrelide. The entire sequence highlights the integration of this building block into a convergent synthesis strategy for a complex pharmaceutical agent. google.com

One of the key intermediates formed from this building block is Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. google.com This compound is generated by coupling the activated (2,3-dichloro-6-nitrophenyl)methanol with glycine (B1666218) ethyl ester. google.comgoogle.com

Table 1: Synthesis of a Key Pharmaceutical Intermediate

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2,3-Dichloro-6-nitrobenzaldehyde | Sodium borohydride, Methanol (B129727)/Methylene Chloride | (2,3-Dichloro-6-nitrophenyl)methanol | Formation of the key alcohol building block. google.com |

| 2 | (2,3-Dichloro-6-nitrophenyl)methanol | Methanesulfonyl chloride, Triethylamine (B128534) | 2,3-Dichloro-6-nitrobenzyl methanesulfonate | Activation of the hydroxyl group for nucleophilic substitution. google.comgoogle.com |

The hydroxyl group of (2,3-dichloro-6-nitrophenyl)methanol is not a good leaving group for direct nucleophilic substitution. Therefore, a critical step in its use as a building block is its derivatization to enhance its reactivity. The alcohol is converted into a species with a better leaving group, facilitating subsequent bond formation. google.com

A common strategy involves converting the alcohol into a sulfonate ester, such as a mesylate or tosylate. For instance, reacting (2,3-dichloro-6-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base like triethylamine yields 2,3-dichloro-6-nitrobenzyl methanesulfonate. google.com This transformation converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group. This "activated" intermediate readily undergoes nucleophilic substitution with an appropriate nucleophile, such as the amino group of glycine ethyl ester. google.comgoogle.com This substitution reaction is a prelude to the key cyclization step, where the nitro group is reduced to an amine, which then attacks the ester carbonyl to form the lactam of the heterocyclic ring system.

Strategies for Further Functionalization of the Aromatic Core

The aromatic ring of (2,3-dichloro-6-nitrophenyl)methanol, adorned with two chloro substituents, presents opportunities for further diversification through modern cross-coupling chemistry and other regioselective modifications.

The two chlorine atoms on the phenyl ring serve as handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the reactivity of aryl chlorides can be lower than that of bromides or iodides, appropriate catalyst systems can facilitate these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. thermofisher.com In principle, one or both chloro groups on the (2,3-dichloro-6-nitrophenyl)methanol ring could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form new C-C bonds. thermofisher.com

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. It could be employed to introduce alkynyl moieties onto the aromatic core of the title compound.

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide. It offers a pathway to introduce vinyl groups, which can be further functionalized.

These coupling reactions would allow for the systematic replacement of the chlorine atoms with a wide variety of substituents, dramatically increasing the structural diversity of the resulting molecules.

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the nitro group (NO₂), the two chloro groups (Cl), and the hydroxymethyl group (CH₂OH).

Nitro Group (NO₂): Strongly deactivating and a powerful meta-director.

Chloro Groups (Cl): Deactivating but ortho-, para-directing.

Hydroxymethyl Group (CH₂OH): Weakly activating and ortho-, para-directing.

The positions open for electrophilic aromatic substitution are C4 and C5. The powerful meta-directing effect of the nitro group at C1 would direct incoming electrophiles to C5. The ortho-, para-directing effects of the chloro groups at C2 and C3 would also favor substitution at C5. The hydroxymethyl group at C1 (via the benzylic position) is less influential than the nitro group. Therefore, electrophilic substitution reactions, such as further nitration or halogenation, would be expected to occur with high regioselectivity at the C5 position, which is meta to the nitro group and para to the C2-chloro substituent. This predictable regioselectivity allows for controlled modification of the aromatic core.

Synthesis of Libraries of Analogues and Derivatives for Research Applications

(2,3-Dichloro-6-nitrophenyl)methanol is an ideal scaffold for generating libraries of related compounds for research purposes, such as structure-activity relationship (SAR) studies in drug discovery. openmedicinalchemistryjournal.com By systematically modifying each of the functional groups, researchers can probe how specific structural changes affect biological activity. The creation of such analogue libraries is a cornerstone of modern medicinal chemistry. wikipedia.org

Potential modifications to generate a focused library include:

Modification of the Hydroxymethyl Group: Oxidation to the corresponding aldehyde or carboxylic acid, or conversion into a variety of ethers and esters.

Modification of the Nitro Group: Reduction to the corresponding aniline (B41778) derivative, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of further transformations.

Modification of the Chloro Groups: Substitution via nucleophilic aromatic substitution (if a strongly electron-withdrawing group is present) or, more versatilely, through the cross-coupling reactions discussed previously (Suzuki, Sonogashira, etc.).

Table 2: Potential Analogue Library from (2,3-Dichloro-6-nitrophenyl)methanol

| Scaffold Position | Functional Group | Potential Modifications | Resulting Functionality |

|---|---|---|---|

| Benzylic | -CH₂OH | Oxidation, Etherification, Esterification | Aldehyde, Carboxylic Acid, Ethers, Esters |

| C6 | -NO₂ | Reduction, followed by Acylation/Alkylation | Amine, Amides, Sulfonamides |

This systematic approach enables the exploration of the chemical space around the parent molecule, which is essential for optimizing lead compounds in research and development.

Systematic Structural Variations from the (2,3-Dichloro-6-nitrophenyl)methanol Scaffold

The (2,3-dichloro-6-nitrophenyl)methanol scaffold presents multiple avenues for systematic structural variations to generate novel chemical entities. These modifications can be strategically implemented to explore the structure-activity relationships (SAR) of the resulting compounds, aiming to optimize their biological activity, selectivity, and pharmacokinetic properties. The primary sites for modification on the (2,3-dichloro-6-nitrophenyl)methanol core are the aromatic ring, the nitro group, and the benzylic hydroxyl group.

Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the reactivity and electronic nature of the aromatic ring. A common and important structural variation involves the reduction of the nitro group to an amine. This transformation drastically alters the electronic properties of the phenyl ring and introduces a basic center that can participate in hydrogen bonding or salt formation. This amino group can then serve as a handle for further derivatization, such as acylation or alkylation, to introduce a wide array of new functionalities.

Derivatization of the Benzylic Hydroxyl Group: The hydroxyl group is the most versatile handle for structural modifications. As seen in the synthesis of the Anagrelide intermediate, it can be converted into a good leaving group to allow for the introduction of various nucleophiles. google.com This opens up the possibility of creating a diverse set of ethers, esters, and amines at the benzylic position. For example, reacting (2,3-dichloro-6-nitrophenyl)methanol with different alkyl or aryl halides under Williamson ether synthesis conditions would yield a series of ether analogues. Similarly, esterification with various carboxylic acids would produce a library of esters. These modifications allow for the systematic exploration of how the size, lipophilicity, and hydrogen bonding capacity of the substituent at the benzylic position affect the molecule's biological target engagement.

A study on the structurally related (2-nitrophenyl)methanol derivatives as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa illustrates the principles of such systematic variations. rsc.org In this research, the phenyl ring and the carbinol carbon were systematically substituted to establish a structure-activity relationship. rsc.org This approach, when applied to the (2,3-dichloro-6-nitrophenyl)methanol scaffold, could lead to the discovery of new bioactive molecules.

Evaluation of Novel Chemical Entities Derived from the Compound

The evaluation of novel chemical entities derived from the (2,3-dichloro-6-nitrophenyl)methanol scaffold is a critical step in the drug discovery and development process. This evaluation typically involves a hierarchical screening cascade, starting with in vitro assays to assess the compound's primary biological activity and progressing to more complex cellular and in vivo models for promising candidates.

In Vitro Assays: Initial screening of a library of new compounds derived from (2,3-dichloro-6-nitrophenyl)methanol would involve in vitro assays to determine their effect on a specific biological target, such as an enzyme or a receptor. For instance, if the goal is to develop new enzyme inhibitors, the compounds would be tested for their ability to inhibit the enzyme's catalytic activity. The potency of the inhibition is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

In a study of (2-nitrophenyl)methanol derivatives as PqsD inhibitors, a biochemical assay was used to determine the IC50 values for a series of synthesized analogues. rsc.org This allowed the researchers to identify compounds with potent inhibitory activity and to establish a clear structure-activity relationship, guiding the design of more effective inhibitors. rsc.org A similar approach could be used to evaluate derivatives of (2,3-dichloro-6-nitrophenyl)methanol for a variety of biological targets.

Cell-Based Assays: Compounds that show promising activity in in vitro assays are then typically advanced to cell-based assays. These assays provide a more physiologically relevant context to evaluate a compound's activity, as they take into account factors such as cell permeability and potential cytotoxicity. For example, if the target is an intracellular enzyme, a cell-based assay can confirm that the compound can cross the cell membrane to reach its target.

Lead Optimization and Further Evaluation: The data gathered from these initial evaluations allows for the identification of "hit" and "lead" compounds. Lead compounds can then be subjected to further optimization, where systematic structural modifications are made to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process of design, synthesis, and evaluation is central to modern medicinal chemistry. While specific evaluation data for a broad range of novel entities derived from (2,3-dichloro-6-nitrophenyl)methanol is not widely published beyond its use as a precursor, the established synthetic pathways and the principles of medicinal chemistry provide a clear framework for how such evaluations would be conducted.

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of functional groups are fundamental to a molecule's physical and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to determine the electronic structure of molecules. scirp.org It is particularly effective for calculating the optimized or ground state geometry, which corresponds to the lowest energy arrangement of the atoms. For a molecule like (2,3-Dichloro-6-nitrophenyl)methanol, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could predict bond lengths, bond angles, and dihedral angles. globalresearchonline.net These calculations would reveal how the substituents—two chlorine atoms, a nitro group, and a hydroxymethyl group—influence the geometry of the benzene (B151609) ring. For instance, steric hindrance between adjacent groups, such as the chlorine and nitro groups, would likely lead to out-of-plane distortions to relieve strain. While experimental data from techniques like X-ray crystallography provide definitive solid-state structures, DFT calculations offer a detailed view of the molecule in the gaseous phase, free from crystal packing effects. globalresearchonline.net

Table 1: Hypothetical Data Table for DFT-Calculated Ground State Geometry Parameters

This table illustrates the type of data that would be generated from a DFT calculation. The values presented here are for illustrative purposes only and are not based on actual computational results for (2,3-Dichloro-6-nitrophenyl)methanol.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Cl bond lengths | ~1.74 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C-C (exocyclic) bond length | ~1.51 Å |

| C-O (alcohol) bond length | ~1.43 Å |

| O-H bond length | ~0.96 Å |

| C-C-C (ring) bond angles | ~118° - 122° |

| O-N-O bond angle | ~124° |

| C-C-O-H dihedral angle | Variable (see conformational analysis) |

Note: These values are hypothetical and serve as an example of typical DFT outputs.

The presence of rotatable single bonds, such as the C-C bond of the hydroxymethyl group and the C-N bond of the nitro group, means that (2,3-Dichloro-6-nitrophenyl)methanol can exist in various conformations. Computational methods can be used to explore the potential energy surface associated with the rotation of these bonds. By systematically rotating the dihedral angles of the -CH₂OH and -NO₂ groups and calculating the energy at each step, a conformational landscape can be mapped. This would identify the most stable conformer(s) and the energy barriers between different conformations. Such studies have been performed on similar nitro-substituted aromatic compounds, revealing the influence of intramolecular interactions, like hydrogen bonding, on conformational preferences.

Simulation of Reaction Mechanisms and Pathways

Computational chemistry can be employed to model the step-by-step process of a chemical reaction, providing insights into transition states and reaction energy profiles. A key reaction for this molecule would be the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. researchgate.netorientjchem.orgrsc.org

By simulating the reaction pathway, for example, the hydrogenation of the nitro group, chemists can calculate the activation energies for each step. researchgate.net This would help to understand the reaction mechanism, whether it proceeds through intermediates like nitroso and hydroxylamine (B1172632) species, and to identify the rate-determining step. nih.gov Such simulations are invaluable for optimizing reaction conditions and designing more efficient catalysts.

Advanced Analytical Methodologies for Research Characterization and Monitoring

Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

Spectroscopic methods are indispensable for probing the molecular structure of (2,3-dichloro-6-nitrophenyl)methanol. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy provide fundamental structural information, advanced techniques offer deeper insights into the compound's three-dimensional structure and electronic properties, especially within complex matrices.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, particularly in a substituted aromatic system like (2,3-dichloro-6-nitrophenyl)methanol. In complex mixtures, where signals from starting materials, intermediates, and products may overlap, 2D-NMR provides crucial connectivity information.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two to three bonds. For (2,3-dichloro-6-nitrophenyl)methanol, COSY would reveal correlations between the adjacent aromatic protons on the phenyl ring, as well as the coupling between the methylene (B1212753) protons of the methanol (B129727) group and the hydroxyl proton (if not exchanged with a deuterated solvent).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the signals of the aromatic C-H groups and the methylene (-CH₂OH) group by linking the proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbon atoms bearing the chloro and nitro substituents. For instance, correlations would be expected between the methylene protons and the aromatic carbon to which the methanol group is attached, as well as to adjacent aromatic carbons.

The application of these techniques allows for a detailed and confident structural elucidation, which is critical for confirming the identity of the compound in a reaction mixture or after purification.

Table 1: Predicted 2D-NMR Correlations for (2,3-Dichloro-6-nitrophenyl)methanol

| Technique | Correlated Nuclei | Expected Correlations |

| COSY | ¹H - ¹H | - Between adjacent aromatic protons. - Between methylene (-CH₂OH) protons and the hydroxyl proton. |

| HSQC | ¹H - ¹³C (1-bond) | - Aromatic protons with their directly attached aromatic carbons. - Methylene protons with the methylene carbon. |

| HMBC | ¹H - ¹³C (2-4 bonds) | - Aromatic protons with neighboring aromatic carbons (including quaternary carbons). - Methylene protons with the ipso-aromatic carbon and adjacent aromatic carbons. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This is invaluable for identifying unknown reaction products, impurities, or degradation products of (2,3-dichloro-6-nitrophenyl)methanol. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a characteristic signature in the mass spectrum of chlorine-containing compounds.

In a typical Electron Ionization (EI) or Electrospray Ionization (ESI) source, (2,3-dichloro-6-nitrophenyl)methanol would be expected to exhibit characteristic fragmentation patterns. These can include the loss of the hydroxyl group, the nitro group, or chlorine atoms, as well as cleavage of the benzyl-oxygen bond. By analyzing the exact masses of these fragments, researchers can piece together the structure of the parent molecule and any related species in the sample. For example, the fragmentation of related dichlorinated aromatic compounds often shows sequential loss of chlorine atoms and other functional groups.

Vibrational spectroscopy, particularly when used in an operando mode (i.e., while the reaction is in progress), offers real-time insights into reaction mechanisms.

Operando Infrared (IR) Spectroscopy: By monitoring the IR spectrum of a reaction mixture over time, researchers can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, in a reaction involving the nitro group of (2,3-dichloro-6-nitrophenyl)methanol, one could monitor the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) to follow its conversion.

Operando Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be effectively used to monitor changes in the aromatic ring system and other key functional groups during a reaction.

The use of operando vibrational spectroscopy can help to identify transient intermediates and provide kinetic data, leading to a more profound understanding of the reaction pathway. For example, in catalytic reductions of nitroarenes, these techniques can help elucidate the interaction of the substrate with the catalyst surface. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis. They are routinely used to assess the purity of (2,3-dichloro-6-nitrophenyl)methanol and to monitor the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity determination of non-volatile and thermally sensitive compounds like (2,3-dichloro-6-nitrophenyl)methanol. libretexts.org A typical HPLC method would involve a reversed-phase column (e.g., C18 or phenyl-hexyl) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection is commonly performed using a UV-Vis detector, as the aromatic ring and nitro group in (2,3-dichloro-6-nitrophenyl)methanol provide strong chromophores. By running a series of standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in a sample. HPLC is also invaluable for monitoring reaction progress by taking aliquots from the reaction mixture at different time points and analyzing the relative peak areas of reactants and products.

Table 2: Illustrative HPLC Method Parameters for Analysis of (2,3-Dichloro-6-nitrophenyl)methanol

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While (2,3-dichloro-6-nitrophenyl)methanol itself may have limited volatility, GC-MS is highly effective for identifying volatile byproducts that may be formed during its synthesis or subsequent reactions. For example, in the synthesis of (2,3-dichloro-6-nitrophenyl)methanol from its corresponding benzaldehyde, GC-MS could be used to detect any unreacted starting material or byproducts from over-reduction or other side reactions.

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification.

Derivatization Strategies in Advanced Analytical Research

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For a compound like (2,3-Dichloro-6-nitrophenyl)methanol, derivatization is a key strategy to overcome challenges related to poor sensitivity, volatility, or chromatographic retention, thereby enhancing the performance of analytical methods like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.net

The inherent chemical properties of (2,3-Dichloro-6-nitrophenyl)methanol—a neutral nitroaromatic compound—can result in poor ionization efficiency in mass spectrometry and low UV absorbance, limiting detection sensitivity. rsc.orgrsc.org Chemical derivatization can introduce functionalities that significantly enhance the response of analytical detectors.

For LC-MS analysis, a common strategy for nitroaromatic compounds is the reduction of the nitro group to a more ionizable aromatic amine. researchgate.netrsc.orgrsc.org This conversion makes the molecule more amenable to protonation, leading to a substantial increase in signal intensity in positive ion electrospray ionization (ESI-MS). Reagents like zinc powder in the presence of ammonium (B1175870) formate (B1220265) can achieve this reduction under mild conditions, compatible with many other functional groups. rsc.org

Another approach involves introducing a permanently charged or highly ionizable tag to the molecule. For the hydroxyl group in (2,3-Dichloro-6-nitrophenyl)methanol, derivatizing agents can be employed to attach a moiety that carries a positive charge, which is beneficial as cations often form gaseous ions more efficiently in ESI sources. mdpi.com For instance, derivatization with agents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide has been shown to improve the signal intensity of phenolic compounds by several orders of magnitude. mdpi.com Fluorescent tagging is another powerful technique. Reagents such as dansyl chloride can react with the hydroxyl group to form highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors. researchgate.net

Table 1: Derivatization Strategies for Enhanced Detectability

| Target Functional Group | Derivatization Strategy | Reagent Example | Analytical Platform | Principle of Enhancement | Reference |

|---|---|---|---|---|---|

| Nitro Group (-NO₂) | Reduction to Amine | Zinc/Ammonium Formate | LC-MS (ESI+) | Increases basicity and protonation efficiency, enhancing the MS signal. | rsc.org |

| Hydroxyl Group (-OH) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | GC-MS | Increases volatility and thermal stability for GC analysis; provides characteristic mass fragments. | nih.gov |

| Hydroxyl Group (-OH) | Charge-Tagging | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | LC-MS/MS (ESI+) | Introduces a permanent positive charge, significantly improving ionization efficiency and MS sensitivity. | mdpi.com |

| Hydroxyl Group (-OH) | Fluorescent Labeling | Dansyl Chloride | HPLC-Fluorescence | Attaches a highly fluorescent tag, allowing for ultra-sensitive detection. | researchgate.net |

Beyond improving detectability, derivatization is also employed to enhance chromatographic separation and provide more definitive structural identification. For GC analysis, the polarity and low volatility of (2,3-Dichloro-6-nitrophenyl)methanol make it unsuitable for direct injection. Derivatization is essential to convert it into a more volatile and thermally stable compound. researchgate.net

A widely used technique for compounds containing hydroxyl groups is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to replace the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This transformation reduces intermolecular hydrogen bonding, which in turn decreases the boiling point and improves the peak shape and chromatographic resolution on GC columns. researchgate.net The resulting TMS-ether derivative of (2,3-Dichloro-6-nitrophenyl)methanol would be amenable to separation on common non-polar GC columns, such as those with a 5% phenyl-methylpolysiloxane phase. nih.gov The mass spectrum of the silylated derivative also provides characteristic fragmentation patterns that aid in positive identification. nih.gov

In LC, derivatization can alter the polarity of the analyte to improve its retention and separation on a given column. For instance, if separation from other polar interferences is challenging, the hydroxyl group could be reacted with a non-polar reagent to increase its hydrophobicity and retention on a reversed-phase column.

Furthermore, derivatization can be used to generate specific, diagnostic fragment ions in tandem mass spectrometry (MS/MS). This is particularly useful for distinguishing between isomers and for confirming the identity of an analyte in complex matrices. For example, derivatizing the hydroxyl group with a specific reagent introduces a known structural moiety. The subsequent fragmentation of this tag in the mass spectrometer can produce a unique product ion or neutral loss that serves as a highly selective marker for the derivatized analyte. mdpi.comresearchgate.net

Table 2: Derivatization for Enhanced Separation and Identification

| Analytical Challenge | Derivatization Strategy | Reagent Example | Analytical Platform | Principle of Enhancement | Reference |

|---|---|---|---|---|---|

| Low Volatility/Poor Thermal Stability | Silylation | BSTFA | GC-MS | Masks the polar hydroxyl group, increasing volatility and thermal stability for improved GC separation and peak shape. | nih.gov |

| Poor Chromatographic Retention | Acylation | Pentafluorobenzoyl chloride | GC-ECD or LC-UV | Increases hydrophobicity for better retention in reversed-phase LC; introduces an electrophore for sensitive GC-ECD detection. | researchgate.net |

| Isomer Differentiation/Confirmation | Diagnostic Fragmentation Tagging | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | LC-MS/MS | Introduces a tag that yields a specific neutral loss (e.g., 119 Da), providing high confidence in identification. | researchgate.net |

| Separation of Isomeric Precursors | Differential Solubility/Crystallization | - (Utilizes solvent properties) | Crystallization | Not a derivatization, but a relevant separation technique for precursors like isomeric chlorobenzoic acids based on differential solubility. | google.com |

Future Research Directions and Emerging Applications

Exploration of Green Chemistry Approaches for its Synthesis

Traditional synthetic routes, while effective, often rely on volatile organic solvents and stoichiometric reagents, presenting environmental and safety challenges. A significant future research avenue lies in the development of greener and more sustainable synthetic methodologies.

The current synthesis of (2,3-Dichloro-6-nitrophenyl)methanol involves the reduction of 2,3-dichloro-6-nitrobenzaldehyde (B1310661), often using sodium borohydride (B1222165). google.com While efficient on a lab scale, the use of borohydride generates stoichiometric amounts of boron-containing waste. Future research will likely target the development of catalytic hydrogenation processes.

Key research objectives in this area would include:

Heterogeneous Catalysis: Investigating the use of supported metal catalysts (e.g., Pd, Pt, Ru on carbon, alumina, or titania) for the selective reduction of the aldehyde group in the presence of the nitro and chloro functionalities. The goal would be to develop a catalyst that is highly active, selective, and recyclable, minimizing waste and operational costs.

Homogeneous Catalysis: Exploring transition-metal complexes for transfer hydrogenation, using safer and more sustainable hydrogen donors like formic acid or isopropanol. This could offer milder reaction conditions and potentially different selectivity profiles.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, presents a highly attractive green alternative. Research would focus on identifying or engineering enzymes that can efficiently and selectively reduce the substrate with high enantioselectivity if a chiral product is desired, operating in aqueous media under mild conditions.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for the Synthesis of (2,3-Dichloro-6-nitrophenyl)methanol

| Catalyst Type | Potential Advantages | Research Challenges |

|---|---|---|

| Heterogeneous (e.g., Pd/C) | High activity, recyclability, ease of separation. | Selectivity control (avoiding reduction of the nitro group), catalyst deactivation. |

| Homogeneous (e.g., Ru-complex) | High selectivity, mild reaction conditions. | Catalyst cost, product separation, metal contamination in the final product. |

| Biocatalyst (e.g., ADH) | High selectivity, operates in aqueous media, biodegradable. | Enzyme stability, substrate scope, potential for low reaction rates. |

The reduction described in patent literature utilizes solvents such as methylene (B1212753) chloride and methanol (B129727). google.com Methylene chloride, in particular, is a hazardous solvent that researchers are actively seeking to replace. Future work should focus on adapting the synthesis to more environmentally benign solvent systems.

Green Solvents: Research into replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents like cyrene could significantly improve the environmental profile of the process. core.ac.uk The choice of solvent will depend on factors like substrate solubility, reaction performance, and ease of recycling.

Solvent-Free Conditions: Mechanochemistry, or carrying out reactions in the solid state by grinding or milling, has emerged as a powerful green chemistry tool. researchgate.netdiscoveryjournals.org Investigating the feasibility of a solvent-free reduction of 2,3-dichloro-6-nitrobenzaldehyde could drastically reduce solvent waste, simplify work-up procedures, and potentially lead to the discovery of new polymorphic forms of the product. researchgate.netdiscoveryjournals.org

Application in Materials Science and Polymer Chemistry (if applicable to advanced derivatives)

While (2,3-Dichloro-6-nitrophenyl)methanol is primarily known as a pharmaceutical intermediate, its highly functionalized aromatic structure suggests potential for its derivatives in materials science. The presence of chloro, nitro, and hydroxyl groups offers multiple handles for chemical modification and polymerization.

Future research could explore the following areas:

Monomer Synthesis: The hydroxyl group can be readily converted into other functional groups, such as acrylates or epoxides, to generate novel monomers. The resulting polymers, containing the dichloronitrophenyl moiety, could exhibit interesting properties such as high refractive index, flame retardancy (due to the chlorine content), or specific optical properties (arising from the nitroaromatic system).

Polymer-Supported Reagents: The molecule could be tethered to a polymer support via its hydroxyl group. nih.gov The resulting functionalized polymer could be used as a scavenger resin or as a solid-phase precursor in combinatorial chemistry, leveraging the reactivity of the aromatic ring or the nitro group. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

Modern chemical research and process development heavily rely on automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. Integrating the synthesis of (2,3-Dichloro-6-nitrophenyl)methanol into such platforms is a logical future direction.

Flow Chemistry: Converting the batch synthesis of this intermediate into a continuous flow process could offer significant advantages in terms of safety, scalability, and consistency. The reduction of the nitroaromatic precursor, which can be exothermic, is more easily controlled in a flow reactor. google.com This would also allow for the in-line purification and immediate use of the product in a subsequent reaction step, aligning with the principles of process intensification.

High-Throughput Screening: Automated platforms could be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions (as outlined in section 7.1) to quickly identify optimal parameters for a greener and more efficient synthesis. This data-rich approach would accelerate the development of a truly sustainable manufacturing process.

Q & A

Q. Optimization strategies :

- Use HPLC (C18 column, methanol/water mobile phase) to monitor intermediate purity .

- Adjust stoichiometry of chlorinating agents to minimize polychlorinated byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing (2,3-dichloro-6-nitrophenyl)methanol?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm hydroxyl group presence (δ 4.5–5.0 ppm). Coupling constants help identify substitution patterns .

- FT-IR : Identify O-H stretches (~3200 cm⁻¹), nitro group asymmetrical stretching (~1520 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 236.96) and fragmentation patterns to distinguish from structural analogs .

Basic: How can researchers assess the purity of (2,3-dichloro-6-nitrophenyl)methanol for experimental reproducibility?

Answer:

- HPLC : Use a reverse-phase C18 column with a gradient of methanol and 0.1% formic acid in water. Monitor UV absorption at 254 nm (nitro group) .

- Melting Point Analysis : Compare observed melting points with literature values (if available) to detect impurities.

- Elemental Analysis : Verify C, H, N, Cl, and O percentages (±0.3% tolerance) .

Advanced: How to design experiments to study the compound’s stability under varying pH and solvent conditions?

Answer:

Experimental Design :

pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C. Sample aliquots at intervals (0, 24, 48 hrs) for HPLC analysis .

Solvent Compatibility : Test solubility and degradation in polar (methanol, DMSO) vs. nonpolar (hexane) solvents using UV-Vis spectroscopy (λ_max ~270 nm for nitroaromatics) .

Light Sensitivity : Expose samples to UV light (254 nm) and monitor decomposition via TLC or LC-MS .

Q. Key Parameters :

- Control oxygen exposure (use nitrogen-purged vials) to isolate oxidative degradation pathways .

Advanced: What strategies resolve contradictions in reported data on the compound’s reactivity or stability?

Answer:

- Multi-Analytical Cross-Validation : Combine NMR, HPLC, and MS to confirm whether observed discrepancies arise from impurities or true chemical behavior .

- Replicate Under Controlled Conditions : Standardize solvents, temperatures, and instrumentation across labs to isolate variables .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict thermodynamic stability of tautomers or degradation products .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic aromatic substitution (nitro/chloro directing effects) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol vs. DMF) to predict solubility or aggregation behavior .

- Docking Studies : Screen for potential binding to biological targets (e.g., enzymes with nitroreductase activity) using AutoDock Vina .

Advanced: What experimental frameworks evaluate the compound’s interactions with biological targets?

Answer: